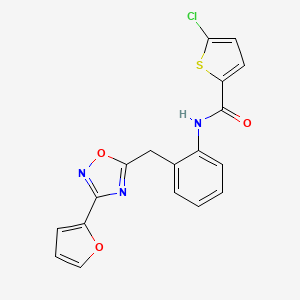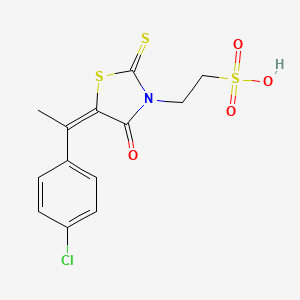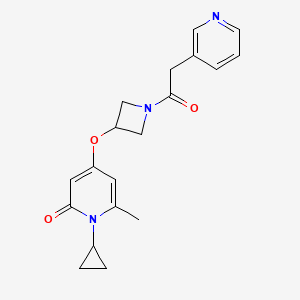
1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a highly substituted pyridinone derivative. Pyridinones are a class of compounds known for their diverse biological activities, which makes them a significant focus in medicinal chemistry research. The structure of the compound suggests that it may have been synthesized to explore interactions with biological targets such as enzymes or receptors.
Synthesis Analysis
The synthesis of highly substituted pyridin-2(1H)-ones, which are structurally related to the compound , can be achieved through a one-pot synthesis involving the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes . This method is efficient and involves sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, utilizing cyclopropane derivatives and azetidinone intermediates.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been studied, revealing the existence of conformational polymorphs with different molecular and crystal structures . These studies are crucial as they provide insights into the conformational flexibility and stability of such compounds, which can significantly affect their biological activity and solubility.
Chemical Reactions Analysis
The compound's structure, featuring a cyclopropyl group and a pyridinone core, suggests that it may undergo various chemical reactions. Cyclopropyl groups are known for their ring strain and can participate in ring-opening reactions under certain conditions . The pyridinone moiety could be involved in nucleophilic substitution reactions, given the presence of a good leaving group. Additionally, the azetidinone-tethered moiety could undergo rearrangements or participate in 1,3-dipolar cycloadditions, as seen in the synthesis of pyrrolizidine systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple functional groups, including the cyclopropyl and azetidinone groups, can affect the compound's solubility, melting point, and stability. The orthorhombic and monoclinic polymorphs of a structurally related compound demonstrated different lattice energies and interaction patterns, which can be extrapolated to suggest that the compound may also exhibit polymorphism, affecting its physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Techniques : Research has demonstrated innovative approaches to synthesizing compounds with azetidine and oxetane moieties, highlighting methods that yield compounds with potential as central nervous system (CNS) active agents. The studies emphasize the versatility of these scaffolds in medicinal chemistry, particularly for antidepressant and nootropic agents (Asha B. Thomas et al., 2016), (Benjamin T Jones et al., 2016).
Chemical Reactions and Mechanisms : The intramolecular cyclisation-N-dealkylation of azetidine-3-acetic acids, leading to pyrrolidinones, reveals a nuanced understanding of reaction mechanisms involving azetidine derivatives. This knowledge is crucial for designing compounds with desired chemical and biological properties (D. Bartholomew & Michael J. Stocks, 1991).
Biological Activities and Applications
Antidepressant and Nootropic Potential : Certain synthesized Schiff’s bases and azetidinone analogs exhibit significant antidepressant and nootropic activities, underscoring the potential of azetidinone derivatives in developing new CNS active agents (Asha B. Thomas et al., 2016).
Antibacterial and Antifungal Properties : Compounds synthesized from pyridine derivatives have been evaluated for their antimicrobial activities, with some showing promising antibacterial and antifungal effects. This indicates the potential application of such compounds in treating microbial infections (P. P. Deohate & Kalpana A. Palaspagar, 2020), (A. Hossan et al., 2012).
In Vitro and In Vivo Binding Properties : Studies on nicotinic acetylcholine receptor binding properties of related compounds, such as 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been conducted to explore their suitability as ligands for PET imaging of central nicotinic acetylcholine receptors, contributing to research in neurodegenerative diseases and CNS disorders (F. Doll et al., 1999).
Propiedades
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-7-16(9-19(24)22(13)15-4-5-15)25-17-11-21(12-17)18(23)8-14-3-2-6-20-10-14/h2-3,6-7,9-10,15,17H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZNONXUXSCBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

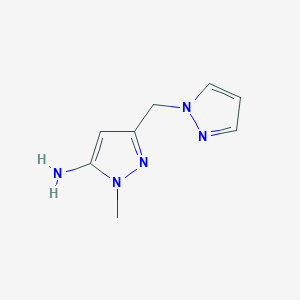
![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)
![Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate](/img/structure/B2538433.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2538435.png)

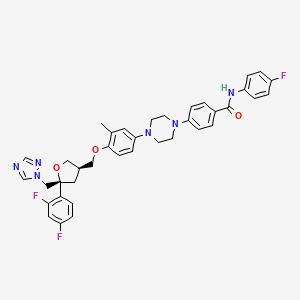
![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)
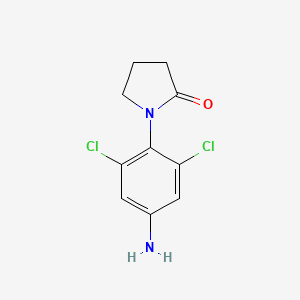
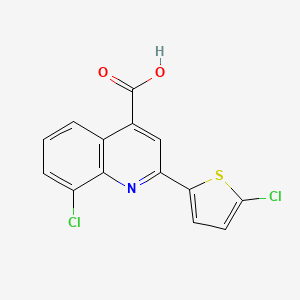
![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)
